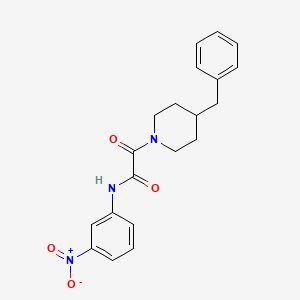

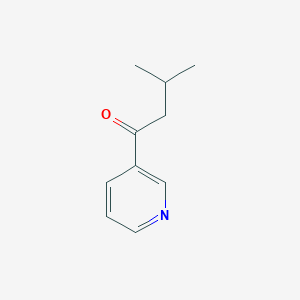

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide

Overview

Description

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, also known as BNPA, is a compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

1. Receptor Binding Properties and Structure-Activity Relationships

A series of compounds, including analogues of 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, were synthesized and evaluated for their binding properties to σ1 and σ2 receptors. The research found that the compounds showed a higher affinity for σ1 compared to σ2 receptors. Furthermore, structural modifications to these compounds revealed the influence of electrostatic properties on the σ1 receptor binding affinity. This study provides valuable insights into the structural factors that govern receptor affinity, aiding the design of compounds with targeted receptor activity (Huang et al., 2001) (Huang et al., 2001).

2. Antibacterial Activity

Research into N-substituted phenyl acetamide benzimidazole derivatives, closely related to 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, has shown promising antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). One derivative demonstrated potency significantly higher than the standard drug Sultamicillin against MRSA, highlighting the potential of such compounds in developing new antibacterial drugs (Chaudhari et al., 2020).

3. Pancreatic Lipase Inhibitors

A series of 2-(carbazol-3-yl)-2-oxoacetamide analogues, related structurally to 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide, were synthesized and evaluated for their pancreatic lipase inhibitory activity. These studies identified compounds with significant inhibitory activity, providing insights into the potential therapeutic applications of such compounds in managing conditions like obesity and hyperlipidemia (Sridhar et al., 2017).

4. Anthelmintic Activity

Compounds structurally similar to 2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide have been synthesized and studied for anthelmintic activity. These studies revealed that certain derivatives exhibit significant activity against Indian earthworms, suggesting potential applications in the development of new anthelmintic agents (Tajane et al., 2021).

properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-19(21-17-7-4-8-18(14-17)23(26)27)20(25)22-11-9-16(10-12-22)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPKOMCHKUAXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzylpiperidin-1-yl)-N-(3-nitrophenyl)-2-oxoacetamide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

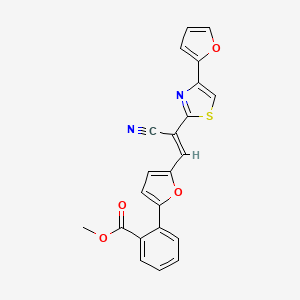

![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)

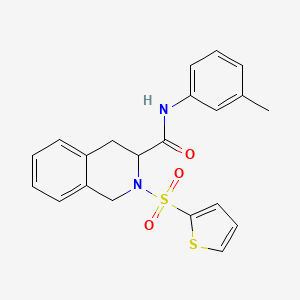

![5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2378752.png)

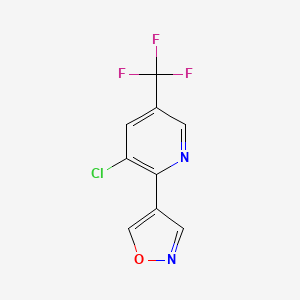

![N-(2-methoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2378755.png)

![4-(2-Chloroacetyl)-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2378757.png)

![3-(4-Ethoxyphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2378765.png)

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)

![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)